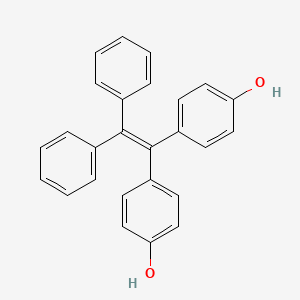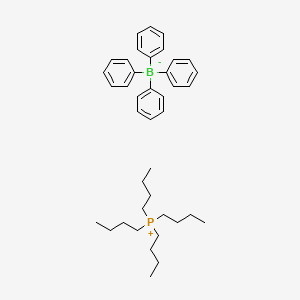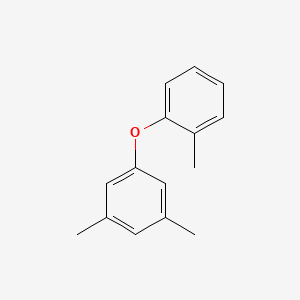
1,3-Dimethyl-5-(2-methylphenoxy)benzene
Descripción general
Descripción
1,3-Dimethyl-5-(2-methylphenoxy)benzene, or 1,3-DM-5-MPB, is a synthetic aromatic compound that has been used in scientific research and lab experiments. It is a derivative of benzene, a molecule composed of six carbon atoms and six hydrogen atoms. 1,3-DM-5-MPB is a small, colorless solid with a melting point of 86-87 °C and a boiling point of 255 °C. It has a distinct odor and is highly soluble in many organic solvents.
Aplicaciones Científicas De Investigación
Chemistry of Novolac Resins
Zhang and Solomon (1998) investigated reactions between benzoxazine intermediates and phenols, modeling the curing of novolac resins with hexamethylenetetramine. This study highlights the potential application of derivatives of 1,3-Dimethyl-5-(2-methylphenoxy)benzene in polymer chemistry, particularly in forming methylene linkages between phenolic rings, which are crucial in the synthesis of novolac resins (Zhang & Solomon, 1998).
Photoremovable Protecting Group in Synthesis
Zabadal et al. (2001) explored the use of 2,5-dimethylphenacyl esters as photoremovable protecting groups for carboxylic acids. This research indicates the role of related chemical structures in the field of organic synthesis, where protecting groups play a crucial role in complex chemical reactions (Zabadal, Pelliccioli, Klán, & Wirz, 2001).
Synthesis and Crystal Structure
Tang, Kuan-Zhen, and Yu (2008) synthesized and determined the crystal structure of a compound closely related to 1,3-Dimethyl-5-(2-methylphenoxy)benzene. This work contributes to understanding the molecular and crystal structure of such compounds, which is vital for applications in material science and engineering (Tang, Kuan-Zhen, & Yu, 2008).
Structure, Spectroscopy, and Theory Calculations
Li, Geng, He, and Cui (2013) conducted a study on a molecule structurally similar to 1,3-Dimethyl-5-(2-methylphenoxy)benzene, focusing on UV-Vis spectroscopy, infrared spectroscopy, and X-ray diffraction. Their research provides insights into the spectroscopic properties and theoretical calculations relevant to such compounds, which can be important in developing new materials and chemical sensors (Li, Geng, He, & Cui, 2013).
Environmental Applications
Anjaneyulu, Marayya, Rao, and Kumar (1990) investigated the use of polyurethane foam for removing and recovering priority pollutant phenols from industrial effluents. This study opens up possibilities for using derivatives of 1,3-Dimethyl-5-(2-methylphenoxy)benzene in environmental applications, particularly in the treatment of industrial effluents (Anjaneyulu, Marayya, Rao, & Kumar, 1990).
Propiedades
IUPAC Name |
1,3-dimethyl-5-(2-methylphenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c1-11-8-12(2)10-14(9-11)16-15-7-5-4-6-13(15)3/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCAZRHVXMXMPEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC(=CC(=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50571513 | |
| Record name | 1,3-Dimethyl-5-(2-methylphenoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50571513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-5-(2-methylphenoxy)benzene | |
CAS RN |
196604-20-3 | |
| Record name | 1,3-Dimethyl-5-(2-methylphenoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50571513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

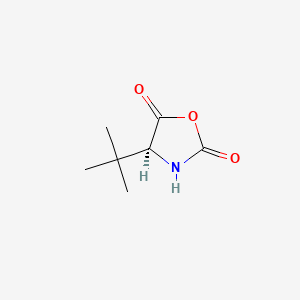
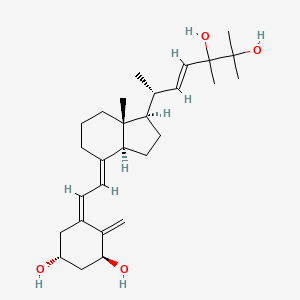
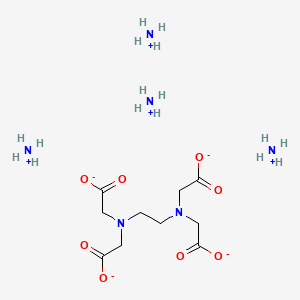
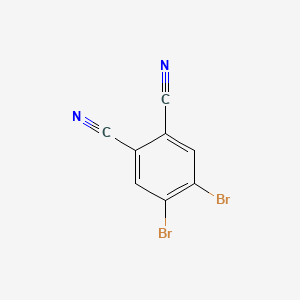
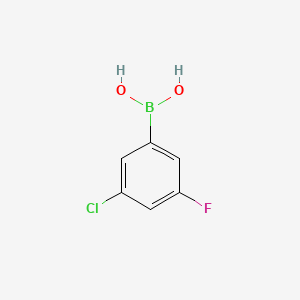
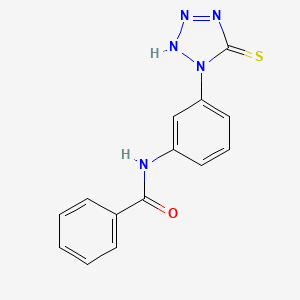
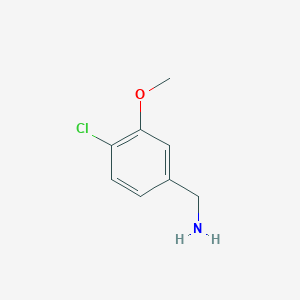

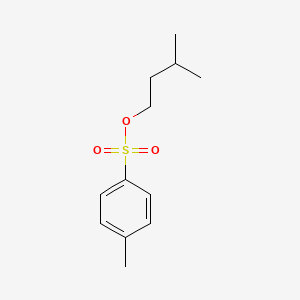
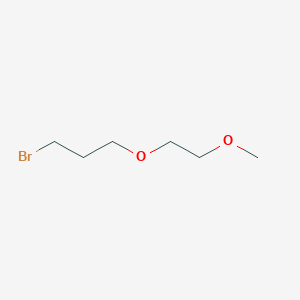
![(2-Methylbenzo[d]oxazol-5-yl)methanol](/img/structure/B1590862.png)
![1-(Imidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B1590863.png)
